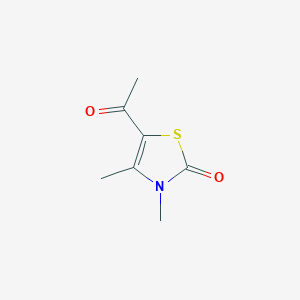

5-acetyl-3,4-dimethyl-3H-thiazol-2-one

货号 B8295588

分子量: 171.22 g/mol

InChI 键: KLBJEBADZSVSPS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07897605B2

Procedure details

Methylammonium N-methylthio-carbamate (13.1 g, 0.105 mol; prepared from methylamine and carbonyl sulfide as described, Y. Gelernt et al. 1974, J. Chem. Soc. Perkin Trans. 1, 2610) was partially dissolved in MeOH (150 mL). 3-Chloro-pentane-2,4-dione (14.9 mL, 0.125 mol) was added drop-wise at room temperature, producing a gradual exotherm to 40° C. After stirring at room temperature for 1 h, the solvent was removed in vacuo. The residue was treated with H2O (50 mL) and was extracted with CH2Cl2 (3×50 mL). The combined organic fractions were washed (brine), dried (Na2SO4), filtered, and evaporated in vacuo to an amber-coloured oil. This was purified by chromatography (300 g SiO2, eluting with 1:1 heptane/Et2O to obtain non-cyclized adduct, then Et2O to obtain 5-acetyl-3,4-dimethyl-3H-thiazol-2-one, which was recrystallized from EtOH as colourless needles (14.2 g). 1H-NMR (CDCl3): δ 2.34 (s, 3H), 2.59 (s, 3H), 3.33 (s, 3H). IR (ATR): 1655 and 1621 cm−1 (CO str).

Name

Methylammonium N-methylthio-carbamate

Quantity

13.1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][NH:2][C:3](=[S:5])[O-:4].C[NH3+].Cl[CH:9]([C:13](=[O:15])[CH3:14])[C:10](=O)[CH3:11].CCOCC>CO>[C:13]([C:9]1[S:5][C:3](=[O:4])[N:2]([CH3:1])[C:10]=1[CH3:11])(=[O:15])[CH3:14] |f:0.1|

|

Inputs

Step One

|

Name

|

Methylammonium N-methylthio-carbamate

|

|

Quantity

|

13.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CNC([O-])=S.C[NH3+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

14.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(C)=O)C(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at room temperature for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

producing a gradual exotherm to 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was treated with H2O (50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with CH2Cl2 (3×50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic fractions were washed (brine)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo to an amber-coloured oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was purified by chromatography (300 g SiO2

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 1:1 heptane/Et2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain non-cyclized adduct

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C1=C(N(C(S1)=O)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |